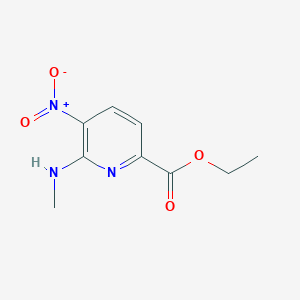

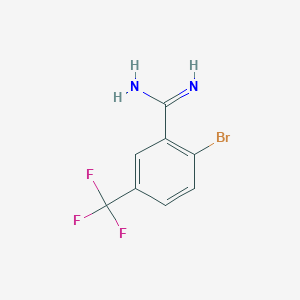

![molecular formula C20H20F3NO7S B2989923 Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate CAS No. 518318-45-1](/img/structure/B2989923.png)

Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Novel Sulfonated Nanofiltration Membranes

A study by Liu et al. (2012) introduced novel sulfonated aromatic diamine monomers, which were utilized to prepare thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated enhanced water flux due to improved surface hydrophilicity, achieved without compromising the rejection of dyes, indicating their potential in water treatment technologies (Liu et al., 2012).

Ring Contraction in Methyl Hexopyranoside 2-Triflates

Baer et al. (1989) explored the reaction of methyl 3,4-O-isopropylidene-2-O-(trifluoromethylsulfonyl)-alpha-L-fucopyranoside with various nucleophilic reagents, resulting in the displacement of the triflic ester group. This process led to the formation of 2,5-anhydro sugar derivatives, showcasing a method for synthesizing complex sugar derivatives (Baer et al., 1989).

Alpha-Halogenation and Reactivity of Sulfones

Meyers et al. (2003) investigated the alpha-halogenation of alkyl phenyl sulfones with perhaloalkanes, revealing significant insights into the reactivity of sulfones under different conditions. This research contributes to the understanding of chemical reactions involving sulfones and their practical applications in synthetic chemistry (Meyers et al., 2003).

Poly(arylene ether sulfone)s as Proton Exchange Membranes

Kim et al. (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, indicating their potential use in fuel cell technologies. This study highlights the role of sulfonated polymers in advancing membrane materials for energy applications (Kim et al., 2008).

properties

IUPAC Name |

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-methoxyphenyl)sulfonylamino]phenyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO7S/c1-11(2)31-19(27)17(18(26)20(21,22)23)15-10-12(4-9-16(15)25)24-32(28,29)14-7-5-13(30-3)6-8-14/h4-11,17,24-25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTZZQLGXAKRIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

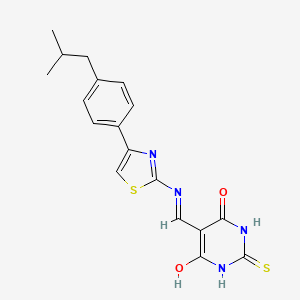

![N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2989840.png)

![Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2989844.png)

![2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione](/img/structure/B2989845.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)

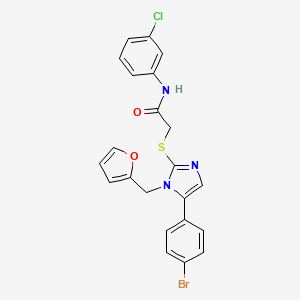

![(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2989850.png)

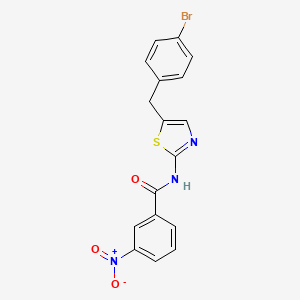

![(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2989851.png)

![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)

![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)